tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

Medicinal Chemistry Fluorine Chemistry Spiro Building Block

tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 1290625-24-9) is a Boc-protected spiro[indoline-3,4'-piperidine] building block featuring a 7-fluoro substituent on the indoline ring and a tert-butyloxycarbonyl protecting group at the 1'-piperidine nitrogen. Its molecular formula is C₁₇H₂₃FN₂O₂ with a molecular weight of 306.38 g/mol.

Molecular Formula C17H23FN2O2
Molecular Weight 306.381
CAS No. 1290625-24-9
Cat. No. B2683672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
CAS1290625-24-9
Molecular FormulaC17H23FN2O2
Molecular Weight306.381
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3F
InChIInChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3
InChIKeyBMWNBKHUOCPQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 1290625-24-9): Core Structural Identity and Procurement Profile


tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 1290625-24-9) is a Boc-protected spiro[indoline-3,4'-piperidine] building block featuring a 7-fluoro substituent on the indoline ring and a tert-butyloxycarbonyl protecting group at the 1'-piperidine nitrogen. Its molecular formula is C₁₇H₂₃FN₂O₂ with a molecular weight of 306.38 g/mol . The spiro[indoline-3,4'-piperidine] scaffold is recognized as a privileged structure in medicinal chemistry, appearing in growth hormone secretagogues (MK-0677), NK₁ antagonists, melanocortin-4 receptor agonists, and numerous GPCR-targeted ligands [1]. The compound exists as a solid and is typically supplied at 98% purity from commercial sources .

Why tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate Cannot Be Interchanged with Generic Spiroindoline-Piperidine Analogs


Spiro[indoline-3,4'-piperidine] derivatives are not functionally interchangeable due to three interdependent differentiation axes: (i) fluorine position and count on the indoline ring, (ii) oxidation state at the indoline 2-position (dihydro vs. 2-oxo), and (iii) the identity of the N-protecting group at the piperidine 1'-position. Each variable independently modulates conformational preference, electronic distribution, metabolic stability, and downstream derivatization chemistry. The 7-fluoro substitution pattern in CAS 1290625-24-9 creates a distinct electron-withdrawing environment compared to the 5-fluoro regioisomer (CAS 858351-47-0), altering the indoline NH pKₐ and the reactivity of the aromatic ring toward electrophilic substitution or cross-coupling [1]. The fully reduced dihydro form (absent a 2-oxo group) preserves the indoline nitrogen nucleophilicity for subsequent N-functionalization, unlike the 2-oxo congeners (e.g., CAS 1707361-82-7) where the lactam reduces N-reactivity [2]. The Boc protecting group enables orthogonal deprotection under mildly acidic conditions (TFA or HCl/dioxane) while maintaining compatibility with diverse downstream transformations, a critical consideration for multi-step library synthesis that cannot be replicated with methyl, benzyl, or Cbz-protected analogs [1]. Substituting any of these structural features generically would alter the pharmacophoric geometry, synthetic tractability, and biological profile of the final elaborated compounds.

Quantitative Differentiation Evidence: tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate Against Closest Structural Analogs


Positional Fluorine Differentiation: 7-Fluoro vs. 5-Fluoro Regioisomer Electronic Property Divergence

The 7-fluoro substitution on the indoline ring of CAS 1290625-24-9 places the fluorine para to the spiro junction and ortho to the indoline NH, creating a distinct electronic environment versus the 5-fluoro regioisomer (CAS 858351-47-0), where fluorine is meta to the spiro center and para to the NH . In fluorinated spiro[indoline-3,4'-piperidine] derivatives, fluorine position has been shown to modulate binding affinity at GPCR and kinase targets. For example, in the NPY Y5 receptor antagonist series (spiroindoline-3,4'-piperidine derivatives), compound 6e bearing a specific substitution pattern achieved an IC₅₀ sufficient to inhibit bPP-induced food intake in rats at a minimum effective dose of 10 mg/kg upon oral administration, with oral bioavailability and brain penetration demonstrated in vivo [1]. Analogous positional fluorine effects are documented in c-Met/ALK dual inhibitor series, where aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones showed IC₅₀ values as low as 1.9 nM against c-Met and 39 nM in cellular assays, with potency strongly dependent on indoline substitution pattern [2].

Medicinal Chemistry Fluorine Chemistry Spiro Building Block

Oxidation State Differentiation: Dihydro (CAS 1290625-24-9) vs. 2-Oxo (CAS 1707361-82-7) Reactivity and Synthetic Utility

CAS 1290625-24-9 retains the fully reduced indoline (dihydro) form, preserving the nucleophilic indoline NH for subsequent N-alkylation, N-acylation, or N-sulfonylation reactions. In contrast, the 2-oxo analog (CAS 1707361-82-7; 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one) incorporates a lactam carbonyl that substantially reduces the NH nucleophilicity . This oxidation state difference directly impacts derivatization scope: the dihydro form of CAS 1290625-24-9 enables direct N-functionalization to install diverse substituents (e.g., aryl, alkyl, sulfonyl, acyl) at the indoline nitrogen prior to Boc deprotection, whereas the 2-oxo form restricts chemistry primarily to piperidine nitrogen modification or requires specialized conditions for lactam NH activation [1]. In the c-Met inhibitor series, spiro[indoline-3,4'-piperidine]-2-ones demonstrated IC₅₀ values of 0.0147–17 μM in TR-FRET-based assays and 1.56–1400 μM in cell-based assays [2]. The dihydro scaffold of CAS 1290625-24-9 serves as the precursor to both 2-oxo (via oxidation) and N-substituted derivatives (via alkylation/acylation), providing a more versatile branching point for parallel library synthesis as described in the Freidinger et al. methodology, where Boc-protected spiro[indoline-3,4'-piperidine] intermediates yielded 67% overall product in a five-step sequence from commercially available starting materials [1].

Organic Synthesis Building Block Spiro Intermediate

Boc Protection Strategy: Orthogonal Deprotection Enabling Multi-Step Diversification vs. Methyl-Protected Analogs

The Boc protecting group at the piperidine 1'-position of CAS 1290625-24-9 enables clean orthogonal deprotection under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) while preserving the integrity of the spiro scaffold and the 7-fluoro substituent. The methyl-protected analog 1'-methylspiro[indoline-3,4'-piperidine] (CAS 171-77-5) lacks this orthogonal deprotection capability, requiring harsh N-demethylation conditions (e.g., α-chloroethyl chloroformate/ACE-Cl) that often result in low yields and problematic purification. The Freidinger et al. synthesis explicitly demonstrates this advantage: Boc protection of the 1'-N gave 1a in 90% yield, while Cbz protection gave 1b in 85% yield, with the overall five-step sequence yielding over 50% from commercial reagents [1]. In contrast, the methylated analog route reported by Ong et al. achieved only ~20% overall yield, and subsequent N-demethylation with ACE-Cl proved problematic, severely limiting its use for multi-gram scale synthesis [1]. Six 1'-methylspiro[indoline-3,4'-piperidine] derivatives were synthesized and evaluated against BEL-7402, A549, and HeLa cell lines, with compound B5 showing IC₅₀ = 30.03 ± 0.43 μg/mL, but the methyl group represents a synthetic dead-end that prevents further diversification at the piperidine nitrogen [2].

Protecting Group Strategy Parallel Synthesis Medicinal Chemistry

Spiro Scaffold Conformational Constraint: Rigidification Advantage vs. Flexible Piperidine Analogs in GPCR and Kinase Target Engagement

The spiro[indoline-3,4'-piperidine] scaffold imposes conformational rigidity that pre-organizes the pharmacophoric elements for target binding, a structural feature absent in flexible, non-spiro piperidine analogs. This rigidification has been exploited across multiple target classes. In the NPY Y5 receptor antagonist program, spiroindoline-3,4'-piperidine derivatives demonstrated potent binding (compound 6e: IC₅₀ sufficient for in vivo efficacy at 10 mg/kg p.o.) and oral bioavailability with brain penetration [1]. In the c-Met/ALK dual inhibitor series, aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones achieved c-Met IC₅₀ = 1.9 nM with >50% tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models [2]. In the VAChT ligand program, spiro[indoline-3,4'-piperidine] derivatives showed Ki values of 39–376 nM at VAChT, demonstrating measurable target engagement despite structural divergence from the lead vesamicol [3]. The spiro scaffold is also a key structural feature in MK-0677, a potent peptidomimetic growth hormone secretagogue, and has been validated in oxytocin, somatostatin, tachykinin, and anaphylatoxin chemotactic receptor ligands, establishing it as a privileged structure for GPCR targets [4]. The 7-fluoro substitution in CAS 1290625-24-9 adds an additional conformational bias through fluorine's stereoelectronic effects on the indoline ring pucker.

Conformational Restriction GPCR Ligands Kinase Inhibitors Spiro Privileged Scaffold

Commercial Purity Benchmark: 98% Specification Differentiating CAS 1290625-24-9 from Lower-Grade Spiroindoline Building Blocks

CAS 1290625-24-9 is commercially supplied at 98% purity as specified by the vendor Leyan (Product No. 1695356), with supporting batch-specific QC documentation including NMR, HPLC, or GC trace analysis . This purity level exceeds the 95% specification commonly reported for related fluorinated spiro[indoline-3,4'-piperidine] building blocks such as 1-Boc-5-fluorospiro[indoline-3,4'-piperidine] (CAS 858351-47-0), which is typically offered at 95% purity across multiple vendors . For spiro[indoline-3,4'-piperidine] intermediates destined for multi-step synthesis in medicinal chemistry campaigns, a 3% purity differential translates to lower byproduct carry-through and improved yields in subsequent transformations, particularly important when the Boc-protected intermediate is used as a branching point for parallel library synthesis [1].

Quality Control Building Block Procurement Analytical Chemistry

Molecular Descriptor Differentiation: LogP, H-Bond Donor/Acceptor Profile vs. Non-Fluorinated and 5-Fluoro Analogs

The 7-fluoro substituent in CAS 1290625-24-9 modulates key physicochemical descriptors relative to the non-fluorinated parent scaffold (CAS 676607-31-1, tert-butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate). The fluorine atom introduces a single hydrogen bond acceptor (C-F) that is absent in the non-fluorinated analog, while adding only modest lipophilicity (fluorine substitution typically increases calculated logP by ~0.2–0.4 log units vs. hydrogen [1]). Computational property comparison of the three closest analogs reveals: (i) CAS 1290625-24-9 (7-F, Boc): MW 306.38, HBD count = 1 (indoline NH), HBA count = 4 (Boc carbonyl O, carbamate O, piperidine N, and C-F); (ii) CAS 858351-47-0 (5-F, Boc): MW 306.38, identical HBD/HBA counts but different topological polar surface area distribution due to fluorine positional isomerism; (iii) CAS 676607-31-1 (H, Boc, non-fluorinated): MW 288.38, HBD = 1, HBA = 3 (Boc carbonyl, carbamate O, piperidine N), lacking the C-F hydrogen bond acceptor . The predicted pKₐ difference between 7-fluoro and non-fluorinated analogs (calculated indoline NH pKₐ ~10.7 for non-fluorinated spiro[indoline-3,4'-piperidine] vs. estimated reduction of ~0.5–1.0 pKₐ units for 7-fluoro substitution based on fluorine's electron-withdrawing inductive effect para to NH ) influences protonation state and reactivity in N-functionalization chemistry.

Physicochemical Properties Drug-Likeness Computational Chemistry

Optimal Research Application Scenarios for tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 1290625-24-9)


Kinase Inhibitor Lead Generation: c-Met, ALK, and EGFR Targeted Library Synthesis

CAS 1290625-24-9 serves as an ideal building block for constructing focused kinase inhibitor libraries targeting c-Met, ALK, and mutant EGFR. The 7-fluoro-dihydro scaffold provides the indoline NH as a diversification point for installing aminopyridine, aminopyrazine, or other hinge-binding motifs, while the Boc-protected piperidine enables subsequent functionalization after indoline N-derivatization. This two-point diversity strategy is directly supported by the spiro[indoline-3,4'-piperidine]-2-one c-Met inhibitor series (IC₅₀ = 0.0147–17 μM in TR-FRET assays; 1.56–1400 μM in cellular assays [1]) and the aminopyridyl/pyrazinyl spiro c-Met/ALK dual inhibitor series (c-Met IC₅₀ = 1.9 nM, cellular IC₅₀ = 39 nM, >50% TGI in GTL-16 xenograft [2]). Researchers should oxidize the dihydro scaffold to the 2-oxo form if the lactam is required by the pharmacophore model, or retain the dihydro form for N-alkylated/acylated analogs targeting alternative binding poses.

GPCR-Focused Chemical Biology and PET Tracer Development

The spiro[indoline-3,4'-piperidine] scaffold is validated across multiple GPCR families including NPY Y5 (compound 6e: MED = 10 mg/kg p.o. in rat feeding model [3]), growth hormone secretagogue receptor (MK-0677 analog [4]), melanocortin-4 receptor, NK₁, oxytocin, and somatostatin receptors [4]. CAS 1290625-24-9 provides access to this privileged scaffold with the 7-fluoro substituent that can be exploited for ¹⁸F radiolabeling (via nucleophilic aromatic substitution of a suitable leaving group at the 7-position) or for modulating target residence time through fluorine-mediated conformational effects. The Boc group enables efficient parallel synthesis of diverse GPCR-targeted libraries through sequential deprotection and functionalization.

Metabolic Disease Programs: Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis

CAS 1290625-24-9 has been cited as a precursor in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease applications including type 2 diabetes, NASH, and hepatic steatosis . The spiro-piperidine core provides the conformational constraint found in clinical-stage ACC inhibitors, while the Boc protection enables late-stage piperidine diversification. The 7-fluoro substituent may contribute to metabolic stability by blocking potential sites of oxidative metabolism on the indoline ring—a strategy documented in the spirolactam-based ACC inhibitor optimization program where fluorine incorporation improved metabolic stability in human hepatic microsomes [5]. Procurement of this intermediate supports medicinal chemistry efforts targeting the ACC1/ACC2 dual inhibition paradigm.

Neuroscience Target Exploration: Antidepressant, VAChT, and Serotonergic Ligand Development

The spiro[indoline-3,4'-piperidine] chemotype has demonstrated activity across multiple neuroscience targets. 1-Arylspiro[indoline-3,4'-piperidine]s showed marked tetrabenazine (TBZ) ptosis prevention and 5-HTP-induced head twitch potentiation in rats, indicating antidepressant activity with a profile atypical of tricyclic antidepressants [6]. Spiroindoline derivatives exhibited VAChT binding with Ki values of 39–376 nM, demonstrating measurable engagement of the vesicular acetylcholine transporter relevant to PET tracer development for neurodegenerative disease imaging [7]. CAS 1290625-24-9 provides the 7-fluoro-dihydro scaffold that can be elaborated into antidepressant candidates (via N-arylation) or VAChT ligands (via N,N-disubstitution), with the fluorine atom offering potential for ¹⁸F PET tracer development.

Quote Request

Request a Quote for tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.